N-FMOC-2-(4-aminophenylthio)acetic acid

Description

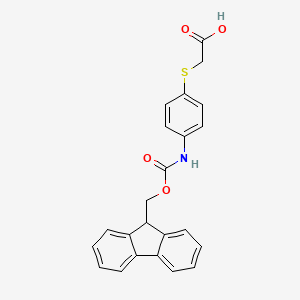

Molecular Structure and Classification of N-FMOC-2-(4-Aminophenylthio)Acetic Acid

This compound (CAS: 1185301-10-3) is a synthetic organic compound with the molecular formula C23H19NO4S and a molecular weight of 405.5 g/mol . Its structure comprises three key components:

- A 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a base-labile amine-protecting moiety.

- A thioether linkage (-S-) connecting the aromatic ring to the acetic acid backbone.

- A 4-aminophenyl group attached to the sulfur atom, providing reactivity for further conjugation.

Structural Classification

| Category | Description |

|---|---|

| Aromatic thioether | Contains a sulfur atom bonded to an aromatic ring and an alkyl chain. |

| Fmoc-protected amine | Utilizes the Fmoc group for temporary amine protection in peptide synthesis. |

| Acetic acid derivative | Features a carboxylic acid functional group for conjugation or activation. |

This compound belongs to the class of protected amino acid analogs , designed to enhance stability during solid-phase peptide synthesis (SPPS).

Historical Development of Fmoc Chemistry in Peptide Research

The Fmoc group, introduced by Louis Carpino in 1970, revolutionized peptide synthesis by offering a base-labile alternative to the acid-labile tert-butoxycarbonyl (Boc) group. Key milestones include:

- 1970s : Adoption of Fmoc in solution-phase synthesis due to its compatibility with acid-sensitive residues like tryptophan.

- Late 1970s : Integration into SPPS using hydroxymethylphenoxy-based resins, enabling orthogonal protection strategies.

- 1980s–Present : Automation of Fmoc-based SPPS, facilitating high-throughput synthesis of complex peptides (>50 residues) with reduced side reactions.

Nomenclature and Structural Variations

Systematic Nomenclature

Structural Analogs

Physicochemical Properties and Characterization

Key Properties

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZMXQSJFVQHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153960 | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-10-3 | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves a two-step process: amine protection followed by purification . Key reagents and conditions are outlined below:

Step 1: FMOC Protection of the Amine Group

- Starting Material : 2-(4-aminophenylthio)acetic acid

- Reagents :

- FMOC-Cl (1.2 equivalents)

- Triethylamine (TEA, 2.5 equivalents)

- Anhydrous dimethylformamide (DMF) as solvent

- Procedure :

- Dissolve 2-(4-aminophenylthio)acetic acid in DMF under nitrogen.

- Add TEA to deprotonate the amine.

- Slowly add FMOC-Cl at 0°C, then stir at room temperature for 4–6 hours.

- Quench with ice-water and extract with ethyl acetate.

Step 2: Purification

- Column Chromatography : Silica gel, eluted with ethyl acetate/hexane (3:7 v/v).

- Recrystallization : Ethanol-water system (yield: 80–85%).

Table 1: Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Base | Triethylamine (TEA) |

| FMOC-Cl Equivalents | 1.2 |

| Reaction Temperature | 0°C → Room Temperature |

| Reaction Time | 4–6 hours |

| Yield | 80–85% |

Industrial-Scale Synthesis

Industrial production employs continuous flow reactors for scalability and consistency:

- Reactor Type : Microfluidic tubular reactor.

- Conditions :

- Residence time: 20–30 minutes.

- Temperature: 25°C.

- Advantages :

- Reduced solvent waste.

- Higher throughput (≥90% yield).

Reaction Optimization and Yield Enhancement

Key Optimization Strategies:

- Stoichiometry : Excess FMOC-Cl (1.2–1.5 eq) ensures complete amine protection.

- Solvent Polarity : DMF enhances solubility of intermediates.

- Inert Atmosphere : Nitrogen prevents oxidation of the thioether group.

Challenges and Solutions:

- Byproduct Formation : Disulfide dimers may form if thiol groups oxidize. Mitigated by adding antioxidants (e.g., ascorbic acid).

- Incomplete Protection : Monitored via TLC (Rf = 0.5 in ethyl acetate/hexane).

Purification and Characterization Techniques

Purification Methods:

| Method | Conditions | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane | ≥98% |

| Recrystallization | Ethanol-water (4:1) | 95–97% |

Analytical Validation:

- H NMR : δ 7.3–7.8 ppm (FMOC aromatic protons), δ 4.2–4.5 ppm (CH₂-S).

- IR Spectroscopy : 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

- Mass Spectrometry : [M+H]⁺ at m/z 405.5 (C₂₃H₁₉NO₄S).

Chemical Reactions Analysis

Types of Reactions

N-FMOC-2-(4-aminophenylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the FMOC group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted amino acids.

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

N-FMOC-2-(4-aminophenylthio)acetic acid is widely employed in the synthesis of peptides. Its FMOC group facilitates solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptide structures. This is crucial for studying protein functions and interactions in biological systems. -

Drug Development

The compound plays a vital role in the development of pharmaceuticals, particularly enzyme inhibitors and receptor modulators. Its ability to modify molecular interactions makes it a candidate for designing drugs that target specific biological pathways . -

Biological Studies

In biological assays, this compound is used to investigate cellular processes and molecular mechanisms. Its derivatives can be employed to study protein-protein interactions and signal transduction pathways. -

Industrial Applications

Beyond research, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of various derivatives that are essential in industrial applications.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing fluorogenic protease substrates, researchers incorporated this compound into peptide sequences. The resulting peptides exhibited enhanced fluorescence upon proteolytic cleavage, demonstrating the compound's utility in developing sensitive biological assays .

Case Study 2: Drug Design

Another study explored the use of this compound derivatives as potential inhibitors for specific enzymes involved in disease pathways. The modifications allowed for increased specificity and potency, highlighting its role in drug discovery efforts aimed at targeting complex diseases .

Mechanism of Action

The mechanism of action of N-FMOC-2-(4-aminophenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The FMOC group provides stability and protection during chemical reactions, while the 4-aminophenylthio moiety allows for specific binding and activity. The compound can modulate various biochemical pathways, leading to its diverse applications in research and industry.

Comparison with Similar Compounds

Comparison with Unprotected Analog: 2-(4-Aminophenylthio)acetic Acid

Key Differences:

- Molecular Structure: The absence of the FMOC group in 2-(4-aminophenylthio)acetic acid (C₈H₉NO₂S, MW 183.23) results in a simpler structure .

- Physical Properties: Melting Point: Decomposes at ~200°C (unprotected) vs. likely higher thermal stability for the FMOC derivative due to increased molecular bulk . Solubility: The unprotected form is soluble in methanol, acetone, and dichloromethane , whereas the FMOC derivative may exhibit reduced solubility in polar solvents due to its hydrophobic FMOC group.

- Applications :

Comparison with Other FMOC-Protected Compounds

Example: 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid (CAS 145069-56-3)

- Molecular Structure: Larger structure (C₃₂H₂₉NO₇, MW 539.58) with a dimethoxyphenyl group and phenoxyacetic acid backbone .

- Functional Differences: The Rink amide linker in this compound is tailored for solid-phase peptide synthesis, whereas N-FMOC-2-(4-aminophenylthio)acetic acid’s thioether group may enable distinct conjugation chemistries (e.g., sulfur-mediated crosslinking) .

- Solubility : Likely lower solubility in aqueous systems compared to the unprotected analog due to increased hydrophobicity.

Comparison with Methoxy-Substituted Analogs

Example: 2-([2-(4-METHOXYANILINO)-2-OXO-1-PHENYLETHYL]SULFANYL)ACETIC ACID (CAS 339109-08-9)

- Molecular Structure: Contains a methoxyanilino group and phenyl substituent (C₁₇H₁₇NO₄S, MW 331.39) .

- Lacks the FMOC protection, making it unsuitable for stepwise syntheses requiring temporary amine blocking.

Data Table: Comparative Analysis of Key Compounds

*Exact formula inferred from structural analogy. †Estimated based on FMOC group addition (~180–200 g/mol increase).

Research Findings and Implications

- Protection Strategy: The FMOC group in this compound enables selective deprotection, critical for sequential synthesis workflows. This contrasts with permanently functionalized analogs like the methoxy derivative .

- Stability : FMOC derivatives generally require storage at 0–6°C to prevent degradation, similar to other amine-protected reagents .

Biological Activity

N-FMOC-2-(4-aminophenylthio)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound has the following chemical structure:

- Linear Formula : C23H19NO4S

- CAS Number : 1185301-10-3

This compound features a FMOC (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The compound is believed to interact with various biological targets, leading to inhibition of tumor growth and induction of apoptosis in cancer cells.

Anticancer Mechanisms

- Inhibition of Thymidylate Synthase (TS) :

- Induction of Apoptosis :

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study 1 : In vitro assays demonstrated that the compound exhibited significant growth inhibition in human pancreatic and ovarian cancer cell lines, outperforming traditional chemotherapeutics such as 5-fluorouracil (5-FU). The IC50 values indicated potent activity at low concentrations .

- Study 2 : A xenograft mouse model study showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound was well-tolerated with minimal toxicity observed .

Table 1: Summary of Biological Activity Assays

| Study | Cell Line | IC50 (µM) | Effect on Tumor Growth | Mechanism |

|---|---|---|---|---|

| 1 | Pancreatic Cancer | 0.5 | Significant reduction | TS inhibition |

| 2 | Ovarian Cancer | 0.3 | Significant reduction | Apoptosis induction |

| 3 | Colon Cancer | 0.7 | Moderate reduction | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-FMOC-2-(4-aminophenylthio)acetic acid, and how can purity be optimized?

- The synthesis typically involves coupling 2-(4-aminophenylthio)acetic acid with FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. A common approach uses dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base to deprotonate the amine group, facilitating FMOC protection . To optimize purity, column chromatography (silica gel, eluted with ethyl acetate/hexane mixtures) or recrystallization from ethanol-water systems is recommended. Monitoring via thin-layer chromatography (TLC) and characterizing intermediates with H NMR (e.g., δ 7.3–7.8 ppm for FMOC aromatic protons) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key techniques include:

- H/C NMR : Identifies FMOC aromatic protons (7.3–7.8 ppm) and the thioether linkage (δ 3.5–4.0 ppm for SCH groups).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm) and FMOC-related C-O-C bonds (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 428.12 for CHNOS) .

Q. How should this compound be stored to maintain stability?

- The compound is thermally sensitive. Store at 0–6°C in airtight, amber vials under inert gas (N or Ar) to prevent FMOC group cleavage and oxidation of the thioether moiety. Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What role does the FMOC group play in peptide synthesis applications involving this compound?

- The FMOC group acts as a temporary protective group for the amine during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling while preserving the thioether functionality. This is critical for synthesizing thioether-linked peptide analogs or prodrugs . Challenges include avoiding β-elimination during deprotection; low-temperature (0–4°C) and short reaction times (<10 min) mitigate this .

Q. How can this compound be integrated into drug delivery systems or metal-organic frameworks (MOFs)?

- The thioether and carboxylic acid groups enable covalent conjugation to nanoparticles or coordination with metal ions (e.g., Cu, Co). For MOFs, acetic acid derivatives (as ligands) can form porous structures under solvothermal conditions. A protocol involves reacting this compound with metal acetates in acetic acid at 80–100°C for 24–48 hours, followed by XRD and BET analysis to confirm crystallinity and surface area .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Step 1 : Use LC-MS to identify byproducts (e.g., FMOC-deprotected species or disulfide dimers).

- Step 2 : Optimize reaction stoichiometry (e.g., 1.2 eq FMOC-Cl per amine group) and solvent polarity (switch from DMF to dichloromethane for slower reaction kinetics).

- Step 3 : Employ kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and adjust temperature/pH .

Q. What strategies mitigate challenges in synthesizing derivatives with improved solubility or bioavailability?

- Derivatization : Introduce polar groups (e.g., PEG chains) via esterification of the carboxylic acid.

- Co-crystallization : Use co-formers like nicotinamide to enhance aqueous solubility.

- Prodrug Design : Convert the carboxylic acid to a methyl ester (via Fischer esterification), which hydrolyzes in vivo .

Methodological Notes

- Synthesis Optimization : For scale-up, replace column chromatography with flash chromatography or centrifugal partition chromatography to reduce solvent waste .

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to resolve spectral ambiguities (e.g., overlapping FMOC and aromatic proton signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.